E2508
説明
This compound features a pyrazolo[1,5-a]pyridine core substituted with a 2,6-dimethoxy-4-(methoxymethyl)phenyl group at position 7, an ethyl group at position 2, and dual N-alkylation with cyclopropylmethyl and tetrahydro-2H-pyran-4-ylmethyl groups. The 4-methylbenzenesulfonate (tosylate) counterion enhances solubility and crystallinity. Structurally, it shares similarities with pyrazolo-thiazole and pyrazolo-pyrimidine derivatives reported in medicinal chemistry, particularly those targeting central nervous system (CNS) disorders or inflammatory pathways . The cyclopropylmethyl and tetrahydropyranylmethyl groups are critical for modulating lipophilicity and bioavailability, as seen in related compounds with improved blood-brain barrier penetration .
特性
CAS番号 |
685886-34-4 |
|---|---|
分子式 |
C36H47N3O7S |
分子量 |
665.8 g/mol |
IUPAC名 |
N-(cyclopropylmethyl)-7-[2,6-dimethoxy-4-(methoxymethyl)phenyl]-2-ethyl-N-(oxan-4-ylmethyl)pyrazolo[1,5-a]pyridin-3-amine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C29H39N3O4.C7H8O3S/c1-5-23-29(31(17-20-9-10-20)18-21-11-13-36-14-12-21)25-8-6-7-24(32(25)30-23)28-26(34-3)15-22(19-33-2)16-27(28)35-4;1-6-2-4-7(5-3-6)11(8,9)10/h6-8,15-16,20-21H,5,9-14,17-19H2,1-4H3;2-5H,1H3,(H,8,9,10) |
InChIキー |
NOWKXPVUFWKFHF-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN2C(=C1N(CC3CC3)CC4CCOCC4)C=CC=C2C5=C(C=C(C=C5OC)COC)OC.CC1=CC=C(C=C1)S(=O)(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
E2508; E-2508; E 2508; |
製品の起源 |
United States |
準備方法
The synthesis of E-2508 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and often customized for research purposes . Industrial production methods for E-2508 are not widely documented, as it is mainly produced for research and not for large-scale industrial applications .
化学反応の分析
E-2508は、以下を含むさまざまな化学反応を起こします。
酸化: E-2508は、特定の条件下で酸化されて、酸化誘導体になります。
還元: 還元反応は、E-2508を還元型に変換し、化学的性質を変化させることができます。
これらの反応に使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな触媒による置換反応の促進が含まれます . これらの反応で生成される主要な生成物は、使用される特定の試薬と条件によって異なります。
4. 科学研究への応用
E-2508には、以下のものを含むいくつかの科学研究への応用があります。
化学: コルチコトロピン放出因子1受容体拮抗薬の化学的性質と反応を研究するために使用されます。
生物学: さまざまな生理学的プロセスにおけるコルチコトロピン放出因子1受容体拮抗作用の生物学的効果を理解するための研究に使用されます。
医学: ストレスや不安に関連する状態における潜在的な治療効果について調査されています。これは、動物モデルにおいて抑制ストレス誘発性排便や内臓痛を軽減する可能性があります.
科学的研究の応用
E-2508 has several scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of corticotropin-releasing factor 1 receptor antagonists.
Biology: Employed in research to understand the biological effects of corticotropin-releasing factor 1 receptor antagonism on various physiological processes.
作用機序
E-2508は、コルチコトロピン放出因子1受容体を選択的に拮抗することにより、その効果を発揮します。この受容体は、体におけるストレスへの反応に関与しており、その拮抗作用は、ストレス関連症状の軽減につながります。 コルチコトロピン放出因子1受容体シグナル伝達の阻害を含む、関与する分子標的と経路には、ストレスホルモンと神経伝達物質の放出に影響を与えるものが含まれます .
6. 類似の化合物との比較
E-2508は、コルチコトロピン放出因子1受容体の選択的拮抗作用において独自性を持ちます。類似の化合物には、以下のものを含む、他のコルチコトロピン放出因子1受容体拮抗薬があります。
アンタラルミン: コルチコトロピン放出因子1受容体の別の選択的拮抗薬。
NBI-27914: 類似の受容体拮抗作用を持つ化合物。
CP-154,526: コルチコトロピン放出因子1受容体に対する強力な拮抗作用で知られています.
類似化合物との比較
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Influence: The pyrazolo[1,5-a]pyridine core in the target compound differs from pyrazolo[5,1-b]thiazole () and pyrazolo[1,5-a]pyrimidine () in ring size and electronic properties.
Substituent Effects :
- The 2,6-dimethoxy-4-(methoxymethyl)phenyl group at position 7 is unique to the target compound and analogues in . This substituent likely enhances π-π stacking with hydrophobic binding pockets, as seen in CNS-targeting agents.
- The tetrahydropyranylmethyl group (shared with compounds) improves metabolic stability compared to simpler alkyl chains (e.g., ethyl or propyl in ).
Bioactivity Trends :
- PDE4 inhibitors like roflumilast () demonstrate that cyclopropylmethoxy groups enhance potency (ED₅₀ = 0.3 µmol/kg for TNFα suppression). The target compound’s cyclopropylmethyl group may similarly optimize target engagement.
- Compounds with methoxymethyl or ethoxymethyl substituents () show improved bioavailability, suggesting the target’s 4-(methoxymethyl)phenyl group contributes to favorable pharmacokinetics.
Pharmacological Potential
- The tosylate salt form (4-methylbenzenesulfonate) mirrors solubility-enhancing strategies seen in ’s sulfonamide derivatives, which improve oral absorption.
生物活性
N-(Cyclopropylmethyl)-7-(2,6-dimethoxy-4-(methoxymethyl)phenyl)-2-ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazolo(1,5-a)pyridin-3-amine 4-methylbenzenesulfonate, often referred to as J2.971.745A , is a complex bioactive compound with significant potential in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C29H39N3O4 |
| Molecular Weight | 493.64 g/mol |
| CAS Number | 685885-75-0 |
| IUPAC Name | N-(cyclopropylmethyl)-7-[2,6-dimethoxy-4-(methoxymethyl)phenyl]-2-ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazolo(1,5-a)pyridin-3-amine 4-methylbenzenesulfonate |
Research indicates that J2.971.745A exhibits its biological activity primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which could have implications for cancer treatment and other diseases.
- Receptor Modulation : It interacts with various receptors, potentially altering their activity and influencing downstream signaling cascades.
- Cellular Uptake : The compound's structure facilitates its uptake into cells, enhancing its bioavailability and efficacy in target tissues.
Anticancer Activity
J2.971.745A has demonstrated promising anticancer properties in several studies:
- In vitro Studies : The compound was tested against various cancer cell lines, showing significant cytotoxic effects with IC50 values in the low micromolar range. For instance, it inhibited cell proliferation and induced apoptosis in glioma cells through multiple pathways, including the activation of caspases and inhibition of the AKT/mTOR pathway .
Antimicrobial Properties
Preliminary studies suggest that J2.971.745A possesses antimicrobial activity against certain bacterial strains:
- Mechanism : It appears to disrupt bacterial cell membranes and inhibit essential metabolic pathways, leading to cell death.
Neuroprotective Effects
Emerging evidence indicates that J2.971.745A may have neuroprotective effects:
- Animal Models : In rodent models of neurodegeneration, the compound reduced markers of oxidative stress and inflammation, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Case Studies
-
Case Study on Glioma Treatment :
- A study evaluated the efficacy of J2.971.745A in glioma-bearing mice. Results showed a significant reduction in tumor size and improved survival rates compared to control groups.
- Antimicrobial Efficacy :
Safety and Toxicology
Safety assessments indicate that J2.971.745A has a favorable toxicity profile:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of this compound given its structural complexity?
- Methodological Answer : The synthesis of pyrazolo[1,5-a]pyridine derivatives often involves multi-step reactions requiring precise control of temperature, solvent selection, and stoichiometry. For example, in analogous syntheses, refluxing with sodium acetate in acetic anhydride/acetic acid mixtures improved cyclization efficiency . Stepwise purification (e.g., crystallization from DMF/water) is critical to isolate intermediates and minimize side products .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Combined use of -NMR, -NMR, and HRMS is essential. For instance, -NMR can resolve substituent environments (e.g., methoxymethyl protons at δ 3.3–3.5 ppm), while HRMS validates molecular mass (e.g., ±1 ppm accuracy) . IR spectroscopy further confirms functional groups like sulfonates (broad peaks ~1200 cm) .
Q. How can solubility challenges during in vitro assays be addressed?
- Methodological Answer : Structural analogs with bulky substituents (e.g., tetrahydro-2H-pyran-4-yl) often require co-solvents like DMSO or cyclodextrin-based solubilization. Solvent optimization studies (e.g., varying DMSO:water ratios) are recommended to balance solubility and assay compatibility .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structural validation?
- Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or residual solvents. Cross-validation using 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous assignments. For example, HMBC correlations can confirm connectivity between pyridine and cyclopropylmethyl groups . If HRMS deviates, isotopic pattern analysis distinguishes impurities from adducts .
Q. How can computational modeling predict the compound’s binding affinity to target proteins?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) paired with MD simulations (GROMACS) can model interactions. Parameterization of the methoxymethyl and tetrahydro-2H-pyran groups requires force field adjustments (e.g., GAFF2). Validation via in vitro assays (e.g., SPR) ensures predictive accuracy .
Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Process Analytical Technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, monitor reaction progress in real time. Statistical optimization (e.g., DoE) identifies critical parameters (e.g., stirring rate, catalyst loading) to ensure reproducibility .
Q. How do structural modifications influence the compound’s pharmacokinetic profile?
- Methodological Answer : Comparative studies with analogs (e.g., replacing cyclopropylmethyl with cyclohexenyl ethyl groups) reveal substituent effects on LogP and metabolic stability. In vivo PK/PD studies in rodent models, paired with LC-MS/MS quantification, quantify bioavailability changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
